The table below summarizes the key characteristics of sekikaic acid.
| Property | Description |
|---|---|
| IUPAC Name | 2-Hydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-4-methoxy-6-propylbenzoic acid [1] |
| Molecular Formula | C₂₂H₂₆O₈ [1] |
| Molar Mass | 418.442 g·mol⁻¹ [1] |
| Appearance | Colorless rectangular prisms or rhombic plates [1] |
| Melting Point | 150–151 °C [1] |
| UV Absorption (λmax) | 219, 263, and 303 nm [1] |
| Iron(III) Chloride Test | Produces a violet color [1] |
Research has revealed multiple bioactivities of this compound, supported by various experimental models.
| Activity | Experimental Model/Assay | Key Findings | Citation |
|---|---|---|---|
| Antidiabetic | In vitro enzyme inhibition; In silico docking & dynamics; In vivo (STZ-induced T2D rats) | Inhibits α-glucosidase & α-amylase; strong binding to catalytic sites; hypoglycemic & lipid-lowering effects [1] [2] | |
| Cardioprotective | In vivo (rat model of cyclophosphamide-induced cardiotoxicity) | Reduced cardiac injury biomarkers (CK, LDH, Troponin I); preserved cellular antioxidants (GSH, SOD); reduced oxidative stress (MDA) [3] | |
| Antioxidant | DPPH assay; ORAC assay; FRAP assay | Free radical scavenging activity demonstrated in various assays [2] | |
| Antiviral | In vitro (Respiratory Syncytial Virus) | Antiviral activity superior to standard drug ribavirin [1] | |
| Enzyme Inhibition | In vitro (Cholinesterase inhibition) | Potential relevance for neurodegenerative diseases like Alzheimer's [4] |
For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in recent studies.
A 2025 study used a combination of methods to evaluate the antidiabetic potential of a lichen extract where this compound was identified as the most promising compound [2]:
A 2025 in vivo study detailed the protocol for assessing cardioprotection against cyclophosphamide (CP)-induced toxicity [3]:
The following diagram illustrates the interconnected mechanisms through which this compound exerts its documented biological effects, particularly focusing on antidiabetic and cardioprotective activities.
> Proposed mechanisms of action for this compound, integrating antidiabetic and cardioprotective pathways based on experimental data.
While the current data is promising, further investigation is needed to advance this compound toward clinical application.
Sekikaic acid is a phenolic lichen acid belonging to the depside class. While the specific lichen species from which it was isolated in the cited study is not named, it is a compound typically found in crustose lichens.
The most well-documented and promising activity of this compound is its role as a protein-protein interaction inhibitor targeting the transcriptional coactivator CBP/p300 [1].
The diagram below illustrates this allosteric inhibition mechanism.
This compound binds the GACKIX domain, allosterically inhibiting specific transcription factor interactions.
The primary data comes from a fluorescence polarization (FP) binding assay used to discover this compound [1].
The high-level screening workflow that led to the identification of this compound is summarized below.
The experimental workflow for identifying this compound as an inhibitor from a compound library.
Table 1: Key Experimental Findings for this compound
| Assay Type | Experimental System / Target | Key Finding / Outcome | Follow-up Analysis |
|---|---|---|---|
| Fluorescence Polarization (FP) | GACKIX domain interaction with MLL transcription activation domain (TAD) | Identified as one of only 3 active compounds from 65,000 screened samples [1]. | Nuclear Magnetic Resonance (NMR): Confirmed direct binding to the GACKIX domain [1]. |
| Cell-based Functional Analysis | Cellular transcription model | Validated functional inhibition of the CBP/p300 pathway in a cellular context [1]. | Molecular Dynamics (MD) Simulation: Elucidated atomic-level binding pose and induced conformational changes [1]. |
| Selectivity Profiling | Interactions with related coactivators (Med15, VP2) | Showed high selectivity for CBP/p300 GACKIX domain [1]. | Structure-Activity Relationship (SAR): Compared with analogs lecanoric acid (inactive) and lobaric acid (active), suggesting rigidity is key [1]. |
This compound represents a valuable starting point for drug discovery due to its novel mechanism.
Sekikaic acid is a biologically significant depside-class compound predominantly found in various lichen species, particularly within the genera Ramalina and Cladonia. As a polyketide secondary metabolite, it has attracted considerable scientific interest due to its diverse pharmacological properties and unique mechanism of action targeting protein-protein interactions. This technical review provides a comprehensive assessment of this compound's chemical characteristics, multifaceted bioactivities, and molecular mechanisms, supported by experimental data and standardized protocols for research replication. The compound demonstrates particular promise in therapeutic applications ranging from metabolic disorder management to anticancer strategies, positioning it as a valuable candidate for further drug development exploration. Through systematic evaluation of current research findings, this whitepaper aims to equip researchers and drug development professionals with essential data to guide future investigation into this structurally unique natural product.
This compound belongs to the depside class of natural products, characterized by an ester linkage connecting two hydroxybenzoic acid units. The systematic IUPAC nomenclature defines this compound as 2-Hydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-4-methoxy-6-propylbenzoic acid, with a molecular formula of C₂₂H₂₆O₈ and a molar mass of 418.442 g·mol⁻¹.
Structural characteristics: The compound features two substituted aromatic rings connected through an ester bond, with propyl side chains at the 6-position of both rings and methoxy groups at the 4-position of both rings. This specific substitution pattern contributes significantly to its conformational preferences and biological interactions. In its purified form, this compound presents as colorless rectangular prisms or rhombic plates with a characteristic melting point of 150-151°C.
Spectroscopic properties: this compound demonstrates a distinctive ultraviolet spectrum with three absorption maxima (λmax) at 219, 263, and 303 nm. When exposed to iron(III) chloride, its ethanolic solution produces a violet color complex, providing a simple qualitative identification method. The compound exists as part of a metabolic chemosyndrome that includes related structures such as 4'O-demethylthis compound and homothis compound as satellite metabolites.
Table 1: Experimentally determined bioactivities of this compound
| Bioactivity | Experimental Model | Results/IC₅₀ | Reference |
|---|---|---|---|
| Antioxidant | DPPH radical scavenging | Significant activity reported | [1] [2] |
| α-Glucosidase Inhibition | In vitro enzyme assay | IC₅₀ ~28.82 µg/mL (most active phenolic) | [3] |
| α-Amylase Inhibition | In vitro enzyme assay | Significant inhibition | [1] |
| Antiviral | Respiratory syncytial virus | Superior to ribavirin standard | [1] |
| Antidiabetic | Streptozotocin-induced diabetic rats | Significant hypoglycemic and lipid-lowering | [1] |
| CBP/p300 GACKIX Inhibition | Fluorescence polarization assay | IC₅₀ = 34 µM (MLL-GACKIX) | [4] |
| CREB-GACKIX Inhibition | Fluorescence polarization assay | IC₅₀ = 64 µM (KID-GACKIX) | [4] |
| Cholinesterase Inhibition | Acetylcholinesterase (AChE) assay | Moderate activity | [3] |
| Tyrosinase Inhibition | In vitro enzyme assay | Moderate activity | [3] |
Table 2: Comparative bioactivity of this compound and structural analogs
| Compound | Structural Class | MLL-GACKIX IC₅₀ | KID-GACKIX IC₅₀ | Key Structural Features |
|---|---|---|---|---|
| This compound | Depside | 34 µM | 64 µM | Propyl side chains, ester linkage |
| Lobaric acid | Depsidone | 17 µM | 25 µM | Central ring, similar side chains |
| Lecanoric acid | Depside | No significant inhibition | No significant inhibition | Lacks aliphatic side chains |
| Microphyllinic acid | Depside | Moderate activity | Moderate activity | Structural analog |
Metabolic Disorders: this compound demonstrates significant hypoglycemic activity in streptozotocin-induced type 2 diabetic rats by inhibiting key digestive enzymes (α-glucosidase and α-amylase), resulting in reduced postprandial blood glucose levels. Additionally, it exhibits notable lipid-lowering effects, suggesting potential applications in managing diabetic dyslipidemia and metabolic syndrome [1].
Oncology: The compound's ability to inhibit the CBP/p300 GACKIX domain represents a novel approach to cancer therapy, particularly for malignancies driven by transcriptional dysregulation. Through targeting this dynamic protein-protein interaction interface, this compound effectively disrupts transcriptional activation critical for oncogene function without affecting related complexes, demonstrating remarkable specificity [4].
Infectious Diseases: this compound exhibits broad-spectrum antiviral activity, with particularly promising efficacy against Respiratory Syncytial Virus (RSV) exceeding that of the standard antiviral ribavirin [1]. While antimicrobial activity has been reported against various pathogens, this area warrants further investigation to determine clinical potential.
Neurodegenerative Disorders: As demonstrated through enzyme inhibition assays, this compound shows moderate activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease pathology [3]. Additional tyrosinase inhibition activity suggests potential applications in Parkinson's disease management, though in vivo validation remains necessary.
This compound's most extensively characterized mechanism involves allosteric disruption of protein-protein interactions (PPIs) within the CBP/p300 transcriptional coactivator system. The compound targets the GACKIX domain, a critical mediator of transcriptional activation that contains two distinct but allosterically connected binding surfaces for various transcriptional activators. Through binding at the deeper MLL/c-Jun site, this compound induces conformational changes that propagate to the shallower CREB/Myb binding surface, effectively inhibiting activator binding at both sites despite their structural differences [4].
The following diagram illustrates the allosteric inhibition mechanism:
Figure 1: Allosteric inhibition mechanism of this compound targeting CBP/p300 GACKIX domain
Molecular dynamics simulations reveal that this compound adopts a conformationally restricted structure with significant rotational barriers about its ester linkage, resulting in an amphipathic helix mimic that structurally resembles transcriptional activation domains. This unique spatial arrangement enables effective competition with native protein ligands for binding sites. Comparative studies with structural analogs demonstrate that both the propyl side chains and conformational constraints are essential for PPI inhibition activity [4].
Beyond PPI inhibition, this compound demonstrates enzyme inhibitory effects against carbohydrate-digesting enzymes (α-glucosidase and α-amylase), which underlies its hypoglycemic activity. The compound also exhibits free radical scavenging capability, likely attributable to its phenolic hydroxyl groups, which can donate hydrogen atoms to stabilize reactive oxygen species. The precise molecular basis for its antiviral activity against Respiratory Syncytial Virus remains under investigation but may involve interference with viral entry or replication processes [1].
Table 3: Key experimental protocols for evaluating this compound bioactivities
| Assay Type | Standard Protocol | Key Parameters | Positive Controls |
|---|---|---|---|
| Protein-Prointeraction Inhibition | Fluorescence polarization with Fl-MLL peptide | 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100 | Known inhibitors (if available) |
| α-Glucosidase Inhibition | Spectrophotometric monitoring of p-nitrophenol release | 100 mM phosphate buffer, pH 6.8, 37°C | Acarbose |
| Antioxidant (DPPH) | Radical scavenging with absorbance at 517 nm | 100 µM DPPH in ethanol, 30 min incubation | Trolox, ascorbic acid |
| Cytotoxicity (MTT) | Tetrazolium reduction in cell lines | 48-72 hr exposure, various cell lines | Doxorubicin |
| Antiviral (Plaque Reduction) | RSV plaque formation in HEp-2 cells | Virus adsorption, methyl cellulose overlay | Ribavirin |
The following diagram outlines a standard experimental workflow for the extraction, isolation, and characterization of this compound from lichen material:
Figure 2: Experimental workflow for isolation and characterization of this compound
Extraction protocol: Dried lichen material (100 g) is typically extracted with acetone or ethanol (3 × 500 mL) at room temperature with continuous agitation. The combined extracts are filtered and concentrated under reduced pressure at temperatures not exceeding 40°C to prevent thermal degradation of labile constituents.
Chromatographic separation: The crude extract is subjected to medium-pressure liquid chromatography (MPLC) on silica gel with a stepwise gradient of n-hexane-ethyl acetate-methanol. This compound typically elutes at ethyl acetate concentrations of 40-60%. Further purification can be achieved through preparative HPLC using C18 columns and methanol-water-acetic acid mobile phases.
Structural characterization: Comprehensive NMR analysis (¹H, ¹³C, 2D experiments) confirms structural identity, with key diagnostic signals including aromatic proton resonances between δ 6.0-7.0 ppm and characteristic ester carbonyl around δ 165 ppm in the ¹³C NMR spectrum. High-resolution mass spectrometry provides confirmation of molecular formula, with typical ESI-MS showing [M-H]⁻ at m/z 417.1552.
Despite promising bioactivities, several significant research gaps limit current understanding of this compound's full therapeutic potential:
ADMET profiling: Comprehensive absorption, distribution, metabolism, excretion, and toxicity studies are notably absent from current literature. Future research should prioritize in vivo pharmacokinetic profiling and detailed toxicological evaluation to establish safety margins and potential administration routes.
Target identification: While the CBP/p300 mechanism is well-characterized, additional molecular targets likely contribute to this compound's diverse bioactivities. Implementation of chemical proteomics approaches such as affinity chromatography and activity-based protein profiling could reveal novel targets.
Structural optimization: The structure-activity relationship understanding remains incomplete. Systematic medicinal chemistry campaigns to develop analogs with improved potency and pharmacokinetic properties are warranted, particularly focusing on ester linkage stability and side chain modifications.
In vivo validation: Most reported bioactivities derive from in vitro studies. Critical proof-of-concept studies in relevant disease models are essential to validate therapeutic potential, particularly for metabolic and oncological indications.
Formulation development: No current research addresses drug delivery strategies for this compound, which will be crucial given typical challenges with natural product bioavailability and stability.
This compound represents a structurally unique depside natural product with compelling multitarget bioactivity and a novel mechanism of protein-protein interaction inhibition. Its demonstrated effects against metabolic enzymes, viral pathogens, and transcriptional coactivators highlight potential applications in diabetes management, antiviral therapy, and oncology. The compound's ability to allosterically modulate dynamic protein interfaces presents a particularly valuable mechanism for targeting challenging PPIs.
Sekikaic acid specifically targets the GACKIX domain (also referred to as the KIX domain) of the master transcriptional coactivator CBP/p300 [1] [2]. This domain is a prototypical dynamic binding hub that uses two distinct but allosterically connected binding surfaces to engage various transcriptional activators like MLL and CREB [1].
The table below summarizes the key inhibitory data for this compound and the related, more potent compound lobaric acid [1].
| Compound | Chemical Class | Target Protein Complex | Reported IC₅₀ | Key Characteristics |
|---|---|---|---|---|
| This compound | Depside | MLL•GACKIX | 34 µM | First small molecule shown to inhibit both MLL and CREB binding sites; moderate conformational flexibility [1]. |
| CREB (pKID)•GACKIX | 64 µM | |||
| Lobaric Acid | Depsidone | MLL•GACKIX | 17 µM | Increased structural rigidity (depsidone core) contributes to greater potency [1]. |
| CREB (pKID)•GACKIX | 25 µM |
Beyond its activity on CBP/p300, this compound is also recognized as an inhibitor of α-glucosidase and α-amylase, linking it to potential antidiabetic and hypolipidemic applications. It has also demonstrated antioxidant and organ-protective effects in preclinical models [3] [4].
The characterization of this compound's mechanism relied on several sophisticated biophysical and biochemical techniques.
This primary high-throughput screen identified this compound as an inhibitor.
Experimental workflow from initial screening to mechanistic studies.
NMR was crucial for mapping the binding site and understanding allostery.
This compound represents a pioneering example of targeting difficult, transient PPIs with high specificity.
Sekikaic acid is a depside-type compound found in various lichens, such as Ramalina calicaris [1]. The table below summarizes its known biological activities and physicochemical properties from available data.
| Property/Aspect | Description |
|---|---|
| Primary Known Activities | Inhibitor of α-glucosidase and α-amylase; exhibits hypolipidemic, antioxidant, and antidiabetic activities [1]. |
| Reported Mechanisms | Significantly reduces levels of low-density lipoprotein, total cholesterol, and total glycerides; can lead to the regeneration of pancreatic β cells [1]. |
| Structural Class | Depside (a type of lichen polyphenol) [2] [3] [1]. |
| Molecular Formula | C₂₂H₂₆O₈ [1]. |
| Molecular Weight | 418.44 g/mol [1]. |
Amphipathic helix mimetics are synthetic compounds designed to inhibit protein-protein interactions (PPIs) [4]. Their core function is to mimic the spatial arrangement of key side chains found on one face of an alpha-helix, which is a common structural motif at protein interaction interfaces [5] [4].
The diagram below illustrates the general design strategy for these mimetics.
Generalized workflow for the design of alpha-helix mimetic compounds.
These compounds are a prominent strategy in drug discovery because they can target PPIs that are often considered "undruggable" by traditional small molecules [4]. Key aspects include:
The search results do not indicate that this compound is recognized or used as an amphipathic helix mimetic. Its documented biological activities appear to stem from its properties as an enzyme inhibitor and antioxidant, rather than from mimicking a protein secondary structure.
To definitively explore a potential connection, you could:
This compound is a prominent depside-type secondary metabolite predominantly found in various lichen species, particularly within the genera Ramalina, Usnea, and other related taxa. Chemically, it is classified as an orcinol-type depside consisting of two divaricatinic acid units esterified together, with the molecular formula C~22~H~26~O~8~ and a molecular weight of 418.44 g/mol. This compound has garnered significant research interest due to its diverse biological activities, including antioxidant, antidiabetic, antimicrobial, and enzyme inhibitory properties. The growing pharmacological interest in this compound necessitates standardized protocols for its extraction, identification, and bioactivity assessment to ensure reproducibility and reliability in research findings. [1] [2]
Recent studies have demonstrated that this compound exhibits potent antioxidant capabilities through multiple mechanisms, including free radical scavenging and reducing power. Additionally, it has shown promising antidiabetic potential through the inhibition of key enzymes like α-glucosidase and α-amylase, with molecular docking studies confirming its strong binding affinities to catalytic sites. This compound also displays antimicrobial activity against various Gram-positive bacteria, making it a candidate for addressing antibiotic resistance. Its anti-inflammatory properties and cytotoxic effects against certain cancer cell lines further expand its therapeutic potential. The compound's drug-like properties have been supported by toxicological and pharmacokinetic analyses, indicating no significant risks and good bioavailability potential. [3] [1] [4]
The extraction efficiency of this compound is highly dependent on solvent polarity and extraction methodology. Based on comprehensive studies, the following solvents have demonstrated optimal performance for this compound extraction:
For sample preparation, lichen material should be carefully cleaned of debris using forceps and a soft brush, then air-dried in shaded, well-ventilated conditions. The dried material should be pulverized using a mortar and pestle or mechanical grinder to achieve a fine powder (particle size <0.5 mm), which significantly increases the surface area for improved solvent contact and extraction efficiency. [3]
Table 1: Comparison of Extraction Methods for this compound
| Method | Solvent | Temperature | Time | Efficiency | Applications |
|---|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Ethanol 70-100% | 40°C | 30-50 min | High | Large-scale extraction, metabolomic studies |
| Cold Maceration | Acetone, Ethyl Acetate | Room temperature | 24-72 hours | Good | Small-scale extraction, compound isolation |
| Soxhlet Extraction | Ethanol, Methanol | Solvent boiling point | 4-6 hours | Very High | Reference standard preparation |
| Sequential Extraction | Multiple solvents | Varied | 2-4 hours per solvent | Comprehensive | Full metabolomic profiling |
Ultrasound-Assisted Extraction (UAE) has emerged as one of the most efficient methods for this compound recovery. The optimal parameters include:
The protocol for UAE involves placing 5g of powdered lichen material in an Erlenmeyer flask with 50mL of solvent, then subjecting it to ultrasonic treatment in a bath sonicator. The extract should be filtered through Whatman No. 1 filter paper, and the process repeated 2-3 times with fresh solvent. The combined filtrates are then concentrated under reduced pressure at 38°C using a rotary evaporator. [3]
For cold maceration, 1g of powdered lichen material is soaked in 20mL of solvent in a sealed container with continuous shaking for 24-72 hours at room temperature in dark conditions. The extract is filtered and concentrated as described above. This method, while slower, preserves thermolabile compounds and requires minimal equipment. [6]
Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/ESI/QToF-MS) represents the gold standard for comprehensive metabolomic profiling of this compound and related compounds. The following parameters have been optimized for sekikaic analysis: [3]
Table 2: UHPLC/ESI/QToF-MS Parameters for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | Thermo 5 µm C~18~ 80 Å (150 mm × 4.6 mm) | Reversed-phase |
| Mobile Phase A | 0.1% formic acid in water | Acidification improves peak shape |
| Mobile Phase B | 0.1% formic acid in acetonitrile | Enhances ionization |
| Gradient Program | 1-95% B over 38 minutes | Optimal separation |
| Flow Rate | 1.0 mL/min | Standard for analytical scale |
| Injection Volume | 10 µL | Compromise between sensitivity and resolution |
| ESI Mode | Negative ion | Preferred for depsides |
| Scan Range | 100-1200 m/z | Covers expected mass range |
| Capillary Voltage | 2.0 kV | Optimal for negative mode |
| Dry Gas Flow | 8 L/min | Nitrogen preferred |
The identification of this compound is confirmed by its characteristic retention time (approximately 11.98 minutes in systems described) and mass spectral data with the deprotonated molecular ion [M-H]¯ at m/z 417.1547 (calculated for C~22~H~25~O~8~) and fragment ions at m/z 209 and 225, corresponding to the A and B rings, respectively. The high mass accuracy (<5 ppm error) provided by QToF instrumentation is essential for confident molecular formula assignment. [1]
For routine analysis and quality control, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) provides a robust and accessible alternative. The established method involves:
The quantitative analysis requires a calibration curve constructed using authentic this compound standards (purity >98%) across a concentration range of 0.1-100 µg/mL. The limit of detection (LOD) and quantification (LOQ) for this compound using this method are approximately 0.05 µg/mL and 0.1 µg/mL, respectively. [7] [2]
Figure 1: Experimental workflow for the extraction, analysis, and bioactivity assessment of this compound from lichen sources
This compound demonstrates significant antioxidant potential through multiple mechanisms. Comprehensive assessment should include the following standardized assays:
DPPH Radical Scavenging Assay: Prepare 0.1 mM DPPH solution in methanol. Mix 0.5 mL of sample at various concentrations with 1.5 mL of DPPH solution. Incubate for 30 minutes in darkness at room temperature. Measure absorbance at 517 nm. Calculate IC~50~ values (concentration providing 50% inhibition). This compound-containing extracts typically show IC~50~ values ranging from 2246 µg/mL for crude extracts to significantly lower values for purified fractions. [3] [7]
FRAP (Ferric Reducing Antioxidant Power) Assay: Prepare FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl~3~·6H~2~O in 10:1:1 ratio. Mix 100 µL sample with 3 mL FRAP reagent. Incubate for 30 minutes at 37°C. Measure absorbance at 593 nm. Express results as µM Trolox equivalents/g extract. Typical values for this compound-rich extracts range from 6.8 to 13.5 µmol Trolox/g. [3]
ORAC (Oxygen Radical Absorbance Capacity) Assay: Use fluorescein as fluorescent probe and AAPH as peroxyl radical generator. Measure fluorescence decay (excitation 485 nm, emission 535 nm) every 5 minutes for 90 minutes. Calculate area under curve and express results as Trolox equivalents. [3]
Total Phenolic Content (TPC): Use Folin-Ciocalteu method with gallic acid as standard. Mix 0.5 mL sample with 2.5 mL Folin-Ciocalteu reagent (diluted 1:10) and 2 mL Na~2~CO~3~ (7.5%). Incubate for 2 hours at room temperature. Measure absorbance at 765 nm. Express as mg gallic acid equivalents (GAE)/g extract. This compound-rich extracts typically contain 31.9-107 mg GAE/g. [3] [5]
The antidiabetic potential of this compound is primarily evaluated through enzyme inhibition assays:
α-Glucosidase Inhibition Assay: Prepare 0.1 M phosphate buffer (pH 6.8), 5 mM p-nitrophenyl-α-D-glucopyranoside (PNPG) as substrate, and α-glucosidase solution (0.2 U/mL). Mix 50 µL sample with 100 µL enzyme solution, incubate 10 minutes at 37°C. Add 50 µL PNPG, incubate 30 minutes at 37°C. Stop reaction with 2 mL Na~2~CO~3~ (0.1 M). Measure absorbance at 405 nm. This compound demonstrates significant inhibition with IC~50~ values around 19.49 µg/mL for enriched extracts. [3] [1]
α-Amylase Inhibition Assay: Prepare 0.02 M sodium phosphate buffer (pH 6.9), α-amylase solution (0.5 mg/mL), and 1% starch solution. Mix 500 µL sample with 500 µL enzyme solution, incubate 10 minutes at 37°C. Add 500 µL starch solution, incubate 15 minutes at 37°C. Stop reaction with 1 mL DNS reagent, heat in boiling water for 10 minutes, cool, and measure absorbance at 540 nm. IC~50~ values for this compound-containing extracts are approximately 585 µg/mL. [3]
Molecular Docking Studies: Perform to understand the interaction mechanism. Use AutoDock Vina or similar software with α-glucosidase (PDB ID: 3AAA) and α-amylase (PDB ID: 1HNY) crystal structures. Molecular dynamics simulations (100 ns) confirm the stability of this compound-enzyme complexes. [3]
Antimicrobial evaluation follows Clinical and Laboratory Standards Institute (CLSI) guidelines:
Agar Disk Diffusion Method: Prepare Mueller-Hinton agar plates. Swab standardized microbial inocula (0.5 McFarland standard). Apply sterile filter paper disks (6 mm diameter) impregnated with 10 µL of test solution (1-10 mg/mL). Include positive (standard antibiotics) and negative (solvent) controls. Incubate at appropriate conditions (bacteria: 35°C for 18-24 hours; fungi: 25-30°C for 24-48 hours). Measure inhibition zones in mm. [8]
Broth Microdilution Method: Prepare two-fold serial dilutions in 96-well microplates. Add standardized inoculum (5 × 10^5 CFU/mL). Include growth and sterility controls. Incubate at appropriate conditions. Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth. For this compound, MIC values against Gram-positive bacteria typically range from 25-500 µg/mL. [5] [8]
Bioautography: Separate extracts on TLC plates. Develop chromatograms, air dry, then overlay with agar seeded with test organisms. Incubate 24 hours, then spray with tetrazolium salts to visualize inhibition zones. This allows direct correlation of bioactive compounds with specific spots. [8]
Table 3: Summary of Bioactivity Data for this compound and this compound-Rich Extracts
| Bioactivity Assay | Results | Experimental Conditions | Reference |
|---|---|---|---|
| DPPH Scavenging (IC~50~) | 2246.149 µg/mL (crude extract) | 30 min incubation, 517 nm | [3] |
| Total Phenolic Content | 31.9 mg GAE/g (crude extract) | Folin-Ciocalteu, 765 nm | [3] |
| FRAP Assay | 6.802 µmol Trolox/g | 30 min, 37°C, 593 nm | [3] |
| ORAC Assay | 13.463 µmol Trolox/g | Fluorescein, AAPH, 90 min | [3] |
| α-Glucosidase Inhibition (IC~50~) | 19.49 µg/mL | PNPG substrate, pH 6.8, 405 nm | [3] |
| α-Amylase Inhibition (IC~50~) | 585.216 µg/mL | Starch substrate, DNS method, 540 nm | [3] |
| Pancreatic Lipase Inhibition (IC~50~) | 326.451 µg/mL | p-NPB substrate, 405 nm | [3] |
| Antimicrobial Activity (MIC) | 25-500 µg/mL (varies by strain) | Broth microdilution, CLSI guidelines | [5] [8] |
Robust statistical analysis is essential for interpreting bioactivity data:
Figure 2: Biosynthetic origin and multifaceted bioactivities of this compound and its potential applications
These comprehensive application notes provide validated protocols for the extraction, analysis, and bioactivity assessment of this compound from lichen sources. The integration of advanced analytical techniques like UHPLC/ESI/QToF-MS with robust bioassays has enabled thorough characterization of this valuable lichen metabolite. The demonstrated bioactivities, particularly its significant antidiabetic and antioxidant properties, position this compound as a promising candidate for further pharmaceutical development.
Future research should focus on several key areas:
The protocols outlined herein provide a solid foundation for standardized research on this compound, ensuring reproducibility and comparability across studies while accelerating the development of this promising natural product into potential therapeutic applications.
Sekikaic acid is a prominent depside-type secondary metabolite predominantly found in various lichen species, particularly within the Ramalina genus [1] [2]. This compound has garnered significant research interest due to its diverse pharmacological potential, including demonstrated antioxidant, cytotoxic, and enzyme-inhibitory activities [3] [1]. The analysis of this compound presents specific challenges due to the complex chemical composition of lichen extracts, which often contain numerous structurally similar metabolites such as other depsides, depsidones, and dibenzofurans [4] [5]. These Application Notes provide detailed methodologies for the reliable identification and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-QToF-MS/MS), ensuring accurate and reproducible results for research and development applications.
This protocol describes a gradient HPLC method suitable for the fingerprint analysis of lichen extracts and the quantification of this compound using a Diode Array Detector (DAD) [3].
Table 1: HPLC-DAD Method Validation Parameters for this compound Based on Literature Data
| Validation Parameter | Reported Performance | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5–110 µg/mL [6] | R² > 0.995 |
| Retention Time | ~11.98 minutes [1] | RSD < 2% |
| Repeatability (Intra-day RSD) | <1.5% [7] | RSD < 2% |
| Limit of Detection (LOD) | ~6 ng [7] | S/N ≥ 3 |
| Limit of Quantification (LOQ) | ~15 ng [7] | S/N ≥ 10 |
For definitive identification and highly sensitive quantification, this protocol utilizes UPLC coupled with quadrupole time-of-flight tandem mass spectrometry [4] [1].
To ensure method reliability, perform the following validation experiments [8] [7] [6]:
Table 2: Critical Method Parameters and Their Impact on this compound Analysis
| Parameter | Impact on Analysis | Recommended Setting |
|---|---|---|
| Mobile Phase pH | Critical for peak shape and retention; low pH suppresses ionization of acidic groups | 2.3-3.0 [3] [7] |
| Organic Modifier | Acetonitrile provides better selectivity for depsides compared to methanol [8] | Acetonitrile or Methanol |
| Gradient Steepness | Affects resolution from co-extracted compounds like homothis compound [1] | 1-2% B change per minute |
| Column Temperature | Higher temperatures (40°C) improve efficiency and reduce backpressure | 30-40°C |
The validated HPLC methods for this compound have been successfully applied in various pharmacological investigations:
The following diagram illustrates the complete analytical workflow for the extraction and analysis of this compound from lichen material:
The HPLC and UPLC-MS/MS methods detailed in these Application Notes provide robust, validated approaches for the accurate identification and quantification of this compound in complex lichen matrices. The combination of chromatographic separation with advanced detection technologies enables researchers to reliably analyze this pharmacologically promising depside, supporting ongoing investigations into its biological activities and potential therapeutic applications. Adherence to the described protocols and validation criteria will ensure the generation of high-quality, reproducible data for scientific and regulatory purposes.
This compound is a depside-type secondary metabolite predominantly found in various lichen species, representing a promising natural product with demonstrated cardioprotective properties. Depsides are phenolic compounds formed through ester linkages of two or more monocyclic aromatic units, and this compound specifically belongs to the orcinol-type depsides characterized by specific substituent patterns including alkyl side chains. This compound has gained increasing attention in pharmacological research due to its potent antioxidant capabilities and organoprotective potential, particularly against drug-induced cardiotoxicity while not interfering with the chemotherapeutic efficacy of accompanying treatments. The compound exists as a crystalline solid with moderate solubility in organic solvents such as methanol, dichloromethane, and ethyl acetate, which informs extraction and purification methodologies [1].
Recent advances in natural product research have highlighted lichen-derived metabolites as valuable sources of therapeutic agents with multifaceted biological activities. Among these compounds, this compound has emerged as a particularly promising candidate for cardiovascular protection based on preclinical evidence demonstrating its ability to mitigate oxidative stress-induced damage in cardiac tissue. The compound's protective mechanisms appear to involve both direct free radical scavenging and enhancement of endogenous antioxidant systems, positioning it as a potential adjunct therapy in clinical scenarios where cardiotoxicity represents a significant limitation, such as chemotherapy with anthracyclines or cyclophosphamide [2]. The growing body of evidence supporting this compound's cardioprotective efficacy, combined with its natural origin and apparently favorable safety profile, warrants systematic investigation and development as a potential therapeutic agent.
Table 1: Fundamental Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Class | Depside (orcinol-type) |
| IUPAC Name | 4-[(2,4-Dihydroxy-6-pentylbenzoyl)oxy]-2-hydroxy-6-propylbenzoic acid |
| Molecular Formula | C₂₃H₂₈O₈ |
| Primary Natural Sources | Various lichen species (genus Ramalina, Usnea, and others) |
| Solubility Characteristics | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water |
| Key Pharmacological Activity | Antioxidant and organoprotective effects |
The cardioprotective efficacy of this compound has been experimentally validated in controlled preclinical studies, particularly in the context of chemotherapeutic agent-induced cardiotoxicity. A seminal investigation conducted by Saqib et al. (2025) demonstrated that this compound administration significantly attenuated cyclophosphamide (CP)-induced cardiotoxicity in a rat model. The study employed a protocol where this compound (100 mg/kg) was administered orally for 14 consecutive days, followed by a single intraperitoneal dose of cyclophosphamide (200 mg/kg) on day 15. Assessment of cardiac damage 24 hours post-cyclophosphamide administration revealed that pretreatment with this compound resulted in significant preservation of cardiac architecture and function compared to the cyclophosphamide-only group [2].
The protective mechanisms of this compound appear to operate primarily through mitigation of oxidative stress and preservation of endogenous antioxidant systems. In the cyclophosphamide-induced cardiotoxicity model, this compound treatment significantly reduced the elevated levels of serum cardiac biomarkers including creatine kinase (CK), lactate dehydrogenase (LDH), and cardiac troponin I (cTnI), indicating reduced cardiomyocyte damage. Simultaneously, this compound administration restored myocardial glutathione (GSH) and superoxide dismutase (SOD) levels while reducing malondialdehyde (MDA) concentrations, demonstrating its capacity to counteract oxidative lipid damage [2]. These findings align with the broader understanding that lichen depsides and tridepsides exhibit substantial antioxidant potential through free radical scavenging activities, metal chelation, and modulation of cellular antioxidant defense systems [3].
Table 2: Effects of this compound on Serum Cardiac Biomarkers in Cyclophosphamide-Induced Cardiotoxicity
| Biomarker | Control Group | CP-only Group | CP + this compound Group | % Change vs. CP-only |
|---|---|---|---|---|
| Creatine Kinase (CK) | Normal baseline | Significantly elevated | Significantly reduced (p≤0.05) | -37.6% |
| Lactate Dehydrogenase (LDH) | Normal baseline | Significantly elevated | Significantly reduced (p≤0.05) | -47.6% |
| Cardiac Troponin I (cTnI) | Normal baseline | Significantly elevated | Significantly reduced (p≤0.05) | Not specified |
| C-reactive Protein (CRP) | Normal baseline | Significantly elevated | Significantly reduced (p≤0.05) | Not specified |
Table 3: Effects of this compound on Myocardial Oxidative Stress Markers
| Oxidative Stress Marker | Control Group | CP-only Group | CP + this compound Group | % Change vs. CP-only |
|---|---|---|---|---|
| Glutathione (GSH) | Normal level | Significantly depleted | Significantly preserved (p≤0.05) | Not specified |
| Superoxide Dismutase (SOD) | Normal level | Significantly reduced | Significantly preserved (p≤0.05) | Not specified |
| Malondialdehyde (MDA) | Normal level | Significantly elevated | Significantly reduced (p≤0.05) | Not specified |
Beyond its direct antioxidant properties, emerging evidence suggests that this compound may influence cardioprotective signaling pathways. While the specific molecular targets of this compound in cardiac tissue require further elucidation, related lichen depsides have demonstrated modulatory effects on inflammatory mediators and apoptosis-related pathways. The compound's ability to maintain cellular redox homeostasis likely contributes to the observed preservation of cardiac function and structure under conditions of chemical stress. The multifaceted activity profile of this compound, encompassing both direct free radical scavenging and potential signaling pathway modulation, positions it as a promising candidate for further development as a cardioprotective adjunct in clinical scenarios associated with elevated oxidative stress [2] [3].
The following protocol outlines the standardized methodology for evaluating the cardioprotective efficacy of this compound in a cyclophosphamide-induced cardiotoxicity model, adapted from established procedures with optimization for consistency and reproducibility [2].
Animal Model Preparation: Utilize adult Sprague-Dawley rats (200-250 g) maintained under standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water. After one week of acclimatization, randomly assign animals to one of three experimental groups (n=8-10 per group): (1) Normal control group receiving vehicle only; (2) Cyclophosphamide control group receiving vehicle followed by cyclophosphamide; (3) this compound treatment group receiving this compound followed by cyclophosphamide.
Compound Administration: Prepare this compound suspension in 0.5% carboxymethyl cellulose (CMC) solution. Administer this compound (100 mg/kg body weight) orally via gavage once daily for 14 consecutive days. For the cyclophosphamide challenge, administer a single intraperitoneal injection of cyclophosphamide (200 mg/kg body weight) on day 15, 1 hour after the final dose of this compound or vehicle.
Sample Collection and Analysis: Twenty-four hours after cyclophosphamide administration (day 16), anesthetize animals with ketamine/xylazine (90/10 mg/kg, i.p.). Collect blood samples via cardiac puncture for serum separation. After euthanasia, rapidly excise hearts, rinse in ice-cold phosphate-buffered saline (PBS), and divide each heart longitudinally into two portions: one portion fixed in 10% neutral buffered formalin for histological examination, and the other portion homogenized in ice-cold potassium phosphate buffer (pH 7.4) for biochemical assays.
Functional and Morphological Assessment: Monitor cardiac function throughout the study period using electrocardiography (ECG) to detect arrhythmias and conduction abnormalities. Following sample collection, perform macroscopic examination of hearts for signs of hemorrhage, necrosis, or ventricular dilation. Process fixed tissue sections (5 μm thickness) for hematoxylin and eosin (H&E) staining to evaluate histopathological changes, and Masson's trichrome staining to assess collagen deposition and fibrosis.
Serum Cardiac Biomarker Analysis: Quantify serum levels of cardiac damage biomarkers using commercial ELISA kits according to manufacturer instructions. Assess creatine kinase (CK), lactate dehydrogenase (LDH), cardiac troponin I (cTnI), and C-reactive protein (CRP) levels. Briefly, add diluted serum samples to antibody-coated microplates, incubate for specified duration, wash thoroughly, add detection antibodies, develop with substrate solution, and measure absorbance at appropriate wavelengths using a microplate reader. Calculate concentrations using standard curves generated with reference standards [2].
Myocardial Oxidative Stress Marker Evaluation: Determine myocardial glutathione (GSH) levels using Ellman's method. Homogenize cardiac tissue in EDTA-containing phosphate buffer, precipitate proteins with trichloroacetic acid, and react supernatant with DTNB (5,5'-dithiobis-2-nitrobenzoic acid). Measure absorbance at 412 nm and calculate GSH content using a standard curve. Assess superoxide dismutase (SOD) activity using the nitroblue tetrazolium (NBT) reduction inhibition method. Measure lipid peroxidation by quantifying malondialdehyde (MDA) levels via the thiobarbituric acid reactive substances (TBARS) assay, measuring absorbance at 532 nm and calculating MDA content using a molar extinction coefficient of 1.56×10⁵ M⁻¹cm⁻¹ [2].
Diagram 1: Experimental workflow for evaluating this compound (SA) cardioprotection in a cyclophosphamide (CP)-induced toxicity model
Ultra-high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC-ESI-QTOF-MS) represents the current gold standard for comprehensive metabolite profiling of lichen extracts containing this compound and related compounds. This methodology enables both identification and quantification of this compound in complex biological matrices and natural product extracts [4].
Sample Preparation: Accurately weigh 100 mg of powdered lichen material or tissue sample. Extract with 10 mL of methanol-dichloromethane (1:1, v/v) using ultrasonication at 35°C for 30 minutes. Centrifuge at 5000 × g for 10 minutes, collect supernatant, and repeat extraction twice. Combine supernatants and evaporate to dryness under reduced pressure at 40°C. Reconstitute residue in 1 mL of methanol, filter through a 0.22 μm PTFE membrane, and transfer to UHPLC vials for analysis.
Chromatographic Conditions: Utilize an UHPLC system equipped with a C18 reverse-phase column (100 × 2.1 mm, 1.7 μm particle size). Maintain column temperature at 40°C. Employ the following gradient elution program with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile): 0-2 min, 5% B; 2-15 min, 5-95% B linear gradient; 15-18 min, 95% B; 18-20 min, 95-5% B. Set flow rate at 0.3 mL/min and injection volume at 2 μL.
Mass Spectrometric Detection: Operate QTOF mass spectrometer in negative ion mode with electrospray ionization. Set source parameters as follows: capillary voltage, 2.5 kV; cone voltage, 40 V; source temperature, 120°C; desolvation temperature, 350°C; cone gas flow, 50 L/h; desolvation gas flow, 600 L/h. Acquire data over m/z range 50-1200 with scan duration of 0.2 seconds. Use leucine-enkephalin ([M-H]⁻ = 554.2615) as lock mass reference for accurate mass measurements.
Data Processing and Analysis: Process acquired data using appropriate software (e.g., MassLynx, Progenesis QI) for peak picking, alignment, and normalization. Identify this compound based on exact mass (theoretical [M-H]⁻ for C₂₃H₂₇O₈ = 431.1709) with mass error tolerance of ≤5 ppm, and confirm through MS/MS fragmentation pattern comparison with authentic standards when available.
For routine quantification of this compound in quality control applications and pharmacokinetic studies, high-performance liquid chromatography (HPLC) with UV detection provides a robust and accessible alternative [5].
Chromatographic Conditions: Utilize an HPLC system equipped with a C18 column (250 × 4.6 mm, 5 μm particle size). Maintain column temperature at 30°C. Employ isocratic elution with acetonitrile-water (55:45, v/v) containing 0.1% trifluoroacetic acid. Set flow rate at 1.0 mL/min, injection volume at 20 μL, and detection wavelength at 254 nm.
Standard Curve Preparation: Prepare stock solution of this compound reference standard (1 mg/mL) in methanol. Prepare serial dilutions to obtain concentration standards ranging from 0.5 to 100 μg/mL. Inject each concentration in triplicate and plot peak area against concentration to generate calibration curve. The method should demonstrate linearity with correlation coefficient (r²) ≥0.999 over the specified concentration range.
Validation Parameters: Establish method validation including precision (intra-day and inter-day RSD <5%), accuracy (recovery 95-105%), limit of detection (LOD, typically 0.1 μg/mL), and limit of quantification (LOQ, typically 0.5 μg/mL). Perform recovery studies by spiking known amounts of this compound standard to pre-analyzed samples and calculating percentage recovery.
The development of suitable formulations for this compound represents a critical step in translating preclinical efficacy into clinical applications. Based on its chemical properties and administration routes employed in successful preclinical studies, several formulation approaches show promise for further development.
Oral Administration Formulation: For oral delivery, this compound has been effectively administered as a suspension in 0.5% carboxymethyl cellulose (CMC) solution. To prepare this formulation, uniformly disperse this compound powder in 0.5% CMC solution using a magnetic stirrer or homogenizer to achieve a homogeneous suspension. For enhanced stability and dissolution, consider alternative approaches including solid dispersion systems with hydrophilic carriers such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP), or encapsulation in liposomal or nanoparticle-based delivery systems to potentially improve bioavailability [2].
Solubility Enhancement Strategies: Address the inherent aqueous solubility limitations of this compound through various techniques. Complexation with cyclodextrins (particularly hydroxypropyl-β-cyclodextrin) has proven effective for similar polyphenolic compounds. Alternatively, micronization techniques such as jet milling or supercritical fluid processing can increase surface area and dissolution rates. For advanced delivery systems, consider lipid-based formulations including self-emulsifying drug delivery systems (SEDDS) which have demonstrated success with poorly water-soluble natural products [1].
Parenteral Formulation Considerations: While oral administration represents the most practical route for chronic cardioprotective therapy, parenteral formulations may be warranted for specific clinical scenarios. For intravenous administration, develop sterile solutions using co-solvent systems (e.g., PEG 400, propylene glycol, ethanol in water) with appropriate pH adjustment (pH 7.0-7.4) and isotonicity adjustment. Conduct thorough compatibility studies with intravenous administration sets and filter membranes. Regardless of administration route, protect this compound formulations from light and oxygen through use of amber containers and antioxidant additives when necessary.
Diagram 2: Proposed mechanism of this compound-mediated cardioprotection against cyclophosphamide-induced toxicity
This compound demonstrates significant potential as a cardioprotective agent based on current preclinical evidence, primarily through mechanisms involving attenuation of oxidative stress and preservation of cardiac tissue integrity. The application notes and standardized protocols provided in this document offer researchers a comprehensive framework for evaluating the cardioprotective efficacy of this compound in various experimental models, with particular relevance to drug-induced cardiotoxicity scenarios. The systematic methodology outlined encompassing in vivo models, biochemical assays, and analytical techniques enables standardized assessment across research platforms and facilitates comparison of results from different investigations.
Future research directions should prioritize elucidation of molecular mechanisms beyond antioxidant activity, including potential effects on specific cardioprotective signaling pathways, ion channel function, and mitochondrial integrity. Additionally, comprehensive ADMET profiling including pharmacokinetic studies, tissue distribution analysis, and chronic toxicity assessments are essential to establish the therapeutic window and potential clinical utility. The development of optimized formulations with enhanced bioavailability represents another critical research avenue. Through continued systematic investigation using standardized protocols, this compound may emerge as a valuable cardioprotective adjunct, particularly in clinical contexts where conventional cardioprotective strategies are insufficient or produce undesirable side effects.
| Model Category | Specific Model Examples | Measurable Endpoints | Relevance to Lichen Compounds |
|---|---|---|---|
| Inflammation & Pain | Carrageenan-induced paw edema, CFA-induced chronic inflammation [1] | Paw volume, inflammatory cytokine levels (TNF-α, IL-6), analgesic response | To probe purported anti-inflammatory and analgesic properties. |
| Neuroinflammation & Neuroprotection | LPS-induced neuroinflammation (in vitro & in vivo) [1] | Behavioral deficits (motor function), pro-inflammatory mediators in brain tissue, microglial activation | Lichen compounds often target neuro-inflammatory pathways [1]. |
| Oxidative Stress | Chemically-induced oxidative stress (e.g., CCl4 hepatotoxicity) | Levels of ROS, antioxidant enzymes (SOD, CAT), lipid peroxidation (MDA) | To assess antioxidant capacity, a common feature of many natural products. |
The following diagram outlines a generalized protocol for initiating in vivo research on sekikaic acid, from compound preparation to data analysis.
When designing your study, paying close attention to the following practical aspects will greatly improve the reliability and reproducibility of your results.
Evaluating the antioxidant potential of a compound requires a multi-faceted approach, as no single assay can fully capture its activity. The following protocols detail the most common and reliable chemical and cell-based methods. These in vitro chemical assays are valued for their speed, simplicity, and cost-effectiveness, while the cellular antioxidant activity (CAA) assay provides critical insights into the bioavailability and efficacy of the antioxidant within a biological system [1] [2].
The provided methodologies have been optimized for various compounds and can be directly adapted for sekikaic acid by preparing stock solutions of the compound in appropriate solvents such as DMSO, methanol, or ethanol, followed by serial dilution to create a range of working concentrations for dose-response analysis.
This assay measures the ability of an antioxidant to donate a hydrogen atom, reducing the stable purple DPPH radical to a yellow-colored diphenylpicrylhydrazine [2].
Principle Diagram:
Reagents:
Procedure:
Calculation:
Scavenging Activity (%) = [(A_control - A_sample) / A_control] × 100
where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the sample.This assay involves the generation of a blue-green ABTS⁺ chromophore, which is decolorized by antioxidants.
Reagents:
Procedure:
Calculation:
Scavenging Activity (%) = [1 - (A_sample - A_control) / A_blank] × 100
where A_sample is the absorbance with the sample, A_control is the absorbance of the sample without ABTS⁺ (replaced with PBS), and A_blank is the absorbance of the ABTS⁺ solution without the sample (replaced with water) [3].This assay measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by antioxidants, producing a colored complex.
Reagents:
Procedure:
Calculation:
This assay measures the ability of an antioxidant to prevent the formation of ROS within a human cell model, offering greater biological relevance [1].
Cell Line and Reagents:
Procedure:
Calculation:
CAA unit = 100 × [1 - (∫SA / ∫Control)]
where ∫SA is the integrated AUC for the sample well, and ∫Control is the integrated AUC for the control well (no antioxidant).The table below summarizes key parameters and expected outcomes from the adapted assays to guide your experimental design for this compound.
| Assay | Measured Parameter | Key Reaction Conditions | Typical Positive Control (IC₅₀/Value) | Key Advantages |
|---|---|---|---|---|
| DPPH | Radical scavenging via H-atom transfer | Incubation: 30 min - 48 h (kinetic); λ: 517 nm [1] [2] | Ascorbic acid / Trolox | Simple, rapid, and does not require special equipment [2] |
| ABTS | Radical cation scavenging via electron transfer | Incubation: 6 min; λ: 734 nm [3] | Trolox | Fast, works in both organic and aqueous phases [2] |
| FRAP | Reducing capacity | Incubation: 10 min at 37°C; λ: 593 nm [3] | FeSO₄ / Ascorbic Acid | Straightforward and highly reproducible [3] |
| CAA | Inhibition of intracellular ROS formation | Cell line: HepG2; Inducer: ABAP (600 µM) [1] | Quercetin | High biological relevance and physiological predictability [1] |
This protocol is adapted from established methods for screening natural product extracts [1] [2].
The assay is based on the hydrolysis of the synthetic chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase. The enzyme cleaves pNPG to release p-nitrophenol, a yellow-colored product. The rate of color formation, measured spectrophotometrically at 405 nm, is proportional to the enzyme activity. An inhibitor will reduce the rate of this color development [1] [2].
The following workflow outlines the key steps for performing the assay in a 96-well microplate.
Step-by-Step Instructions:
A_control is the absorbance of the control (enzyme + substrate, without inhibitor).A_sample is the absorbance of the test sample (enzyme + substrate + inhibitor).For reliable results, particularly when working with colored natural products like this compound, proper blank correction is essential to avoid underestimating inhibitory activity [2].
The most accurate method for blank correction is to subtract the signal from a well containing everything except the enzyme (Substrate + Sample Blank).
Corrected Absorbance = Raw Data - (Absorbance of Substrate + Sample Blank)
This corrects for interference from the buffer, spontaneous substrate breakdown, and most importantly, the intrinsic color or turbidity of the test sample itself.
The table below summarizes the different blanks required for a robust assay.
| Blank Type | Enzyme | Substrate (pNPG) | Test Sample | Buffer | Corrects for... |
|---|---|---|---|---|---|
| Negative Control | Yes | Yes | No | Yes | 100% enzyme activity baseline [1]. |
| Buffer Blank | No | No | No | Yes | Background signal from the buffer. |
| Sample Blank | No | No | Yes | Yes | Color/turbidity from the test sample [2]. |
| Substrate Blank | No | Yes | No | Yes | Spontaneous hydrolysis of the substrate [2]. |
| Substrate + Sample Blank | No | Yes | Yes | Yes | Recommended: Sample color + substrate breakdown [2]. |
Once you establish inhibitory activity, you can investigate the mechanism using enzyme kinetics.
Current research primarily highlights sekikaic acid's effects on blood glucose regulation via digestive enzyme inhibition and antioxidant activity, rather than direct β-cell regeneration.
The table below summarizes the known antidiabetic activities of this compound:
| Activity/Effect | Experimental Model | Key Findings | Source |
|---|---|---|---|
| α-Glucosidase & α-Amylase Inhibition | In vitro | Exhibited strong inhibitory activity [1]. | |
| Antihyperglycemic | STZ-induced diabetic rats (in vivo) | 44.17% reduction in blood glucose after 3 weeks at 2 mg/kg [1]. | |
| Hypolipidemic | STZ-induced diabetic rats (in vivo) | Significantly decreased LDL, total cholesterol, and triglycerides [1]. | |
| β-cell Regeneration (Indirect Evidence) | STZ-induced diabetic rats (in vivo) | Histological analysis showed significant regeneration of pancreatic β-cells [1]. |
While not directly observed for β-cell regeneration, this compound's interaction with a key transcriptional pathway suggests a potential mechanistic route.
This compound has been identified as an inhibitor of the KIX–MLL protein-protein interaction [2]. The KIX domain is part of the CREB-binding protein (CBP), a crucial transcriptional coactivator. The MLL protein and related transcription factors are involved in cell fate determination and differentiation.
The diagram below illustrates how inhibiting the KIX–MLL interaction could theoretically influence β-cell regeneration, based on this known mechanism and general principles of pancreatic transcription factors [3] [4] [2].
This potential mechanism aligns with established β-cell regeneration research. The transdifferentiation of pancreatic α-cells to β-cells is a known regenerative pathway, driven by key transcription factors like Pax4 and Ngn3 [3] [4]. By modulating the KIX domain, this compound could theoretically influence the expression of these critical factors.
Given the lack of direct protocols for this compound, the following outlines general experimental approaches based on standard methods in diabetes research and the cited studies.
| Step | Description | Key Parameters & Notes |
|---|---|---|
| 1. Cell Culture | Use rodent insulinoma cell lines (e.g., INS-1, Min6) or primary human islets. | Maintain under standard conditions (5% CO₂, 37°C). |
| 2. Compound Treatment | Treat cells with a range of this compound concentrations (e.g., 1-100 µM). | Include a negative control and a positive control (e.g., GLP-1 analog). |
| 3. Proliferation Assay | Measure proliferation using EdU or BrdU incorporation assays. | Quantify the percentage of replicating β-cells. |
| 4. Viability/Cytotoxicity | Perform in parallel using MTT or Alamar Blue assays. | Ensures increased proliferation is not due to cell stress. |
| 5. Functional Analysis | Measure glucose-stimulated insulin secretion (GSIS). | Assess insulin content via ELISA; confirms new cells are functional [5]. |
| Step | Description | Key Parameters & Notes |
|---|---|---|
| 1. Animal Model | Induce diabetes in rodents (e.g., with STZ). | Model used in this compound study [1]. |
| 2. Dosing | Administer this compound (e.g., 2 mg/kg) via IP injection or oral gavage daily for several weeks. | Dose based on existing antidiabetic data [1]. |
| 3. Metabolic Phenotyping | Monitor fasting blood glucose, body weight, and perform glucose tolerance tests (GTT, IPGTT). | Core assessment of glucose homeostasis. |
| 4. Tissue Collection & Analysis | Harvest pancreas after study. Weigh and process for analysis. | Key step for direct evidence of regeneration. |
| 5. Histology & Immunostaining | Section pancreas and stain for insulin (β-cells), glucagon (α-cells), Ki67 (proliferation). | Quantify β-cell mass, islet size, and proliferation rate [1] [5]. |
| 6. Gene Expression | Extract RNA from islets. Analyze expression of key genes (Pdx1, Ngn3, MafA, Insulin) via qRT-PCR. | Investigates molecular mechanisms [3] [6]. |
To firmly establish this compound's regenerative potential, future work should:
The table below summarizes common biomarkers and assays used in oxidative stress research, which would be relevant for evaluating any compound, including sekikaic acid.
Table 1: Key Assays for Evaluating Oxidative Stress
| Parameter Category | Specific Biomarker/Assay | Brief Description of Method | Typical Sample Type |
|---|---|---|---|
| Lipid Peroxidation | Malondialdehyde (MDA) via TBARS assay | Measures thiobarbituric acid reactive substances (TBARS); colorimetric product measured at 532-535 nm [1] [2] [3]. | Plasma, tissue homogenate |
| Antioxidant Enzymes | Glutathione Peroxidase (GPx) | Quantifies enzyme activity by monitoring NADPH oxidation at 340 nm [1] [3]. | Erythrocytes, tissue homogenate |
| Catalase (CAT) | Measures the decomposition of H₂O₂, monitored at 240 nm [1] [3]. | Erythrocytes, tissue homogenate | |
| Superoxide Dismutase (SOD) | Assesses inhibition of superoxide-dependent reactions (e.g., cytochrome c reduction) [3]. | Erythrocytes, tissue homogenate | |
| Cellular Antioxidants | Reduced Glutathione (GSH) | Uses Ellman's reagent (DTNB) to form a yellow complex measured at 412 nm [1]. | Whole blood, tissue homogenate |
| Inflammatory Markers | Tumor Necrosis Factor-alpha (TNF-α) | Quantified using commercial ELISA kits according to manufacturer's protocols [1]. | Plasma, serum |
This protocol is adapted from studies on other substances and outlines a comprehensive in vivo approach to evaluate the potential anti-oxidative stress effects of a test compound [1] [2].
[Fasting Glucose (mmol/L) × Fasting Insulin (μU/mL)] / 22.5 [1].The following diagram illustrates the logical workflow of this in vivo experimental protocol.
When presenting your findings, structured tables are essential for clarity. The template below is based on data presentation in the search results [1].
Table 2: Template for Presenting Effects on Metabolic and Oxidative Stress Parameters (Example Data Shown)
| Experimental Group | Fasting Glucose (mg/dL) | HOMA-IR | MDA (μM/L) | GSH (mg/g Hb) | GPx (U/mg protein) |
|---|---|---|---|---|---|
| Control | 106.3 ± 11.5 | 8.0 ± 3.6 | 2.56 ± 0.28 | 6.57 ± 1.45 | 42.9 ± 8.2 |
| Disease Model (HFD) | 149.7 ± 12.9* | 38.2 ± 6.0* | 4.28 ± 0.30* | 3.42 ± 0.50* | 29.4 ± 5.1* |
| Disease Model + Test Compound | 107.0 ± 18.6# | 15.3 ± 7.3# | 2.85 ± 0.45# | 6.80 ± 1.20# | 45.2 ± 9.8# |
Data presented as Mean ± SD. *p < 0.05 vs. Control group; #p < 0.05 vs. Disease Model group (one-way ANOVA with post-hoc analysis).
Given the lack of direct data on this compound, initial research should focus on establishing a foundational understanding.
Systematically investigating solubility problems involves understanding the compound's properties, preparing the sample correctly, and exploring formulation strategies. The flowchart below outlines this logical troubleshooting process.
This is a standard protocol for measuring the maximum equilibrium solubility of a compound in a specific solvent, which provides a fundamental understanding of its behavior [1]. You can use this method to establish a baseline for sekikaic acid.
Materials & Equipment
Procedure
If the intrinsic solubility of this compound is too low for your assays, consider these formulation approaches, which have been successfully applied to other poorly soluble compounds like Ursolic Acid [2].
| Strategy | Description | Example from Literature |
|---|---|---|
| pH Adjustment | Modulating the pH of the solution to ionize the compound and increase its aqueous solubility. A primary method for ionizable compounds. | A general practice for poorly soluble drug compounds [1]. |
| Co-solvents | Using water-miscible organic solvents (e.g., ethanol, DMSO, PEG) to create a more favorable solubilizing environment. | Ethanol/water mixture used to prepare an inclusion complex [2]. |
| Complexing Agents | Forming inclusion complexes with agents like cyclodextrins, which have a hydrophobic cavity that can host guest molecules. | Ursolic acid/β-cyclodextrin complex increased aqueous solubility by ~36% and enhanced bioactivity [2]. |
| Surfactants | Using surface-active agents to form micelles that can solubilize hydrophobic compounds. | A common formulation technique for drug delivery. |
Q1: What is the most critical first step when facing a solubility issue? The first and most critical step is to fully characterize your compound. Impurities or different solid-state forms (polymorphs) can drastically affect solubility. Confirm the compound's identity and purity using techniques like HPLC and NMR, and its solid form with XRPD.
Q2: My compound dissolves in DMSO but precipitates in aqueous buffer. What can I do? This is a common challenge in drug discovery. Ensure the final concentration of DMSO in your assay is tolerated by the biological system (typically <1%). Then, employ strategies like:
Q3: How can I quickly estimate if a solubility enhancement strategy has worked? A rapid, small-scale "kinetic solubility" test can provide an initial readout. Prepare a concentrated stock of your compound in DMSO. Then, add a small aliquot of this stock to your desired buffer (with or without the solubilizing excipient) and observe for precipitation visually or by using a light-scattering method. This is not a replacement for the thermodynamic solubility assay but is excellent for quick screening.
To build a more complete understanding of this compound's behavior, consider conducting these analyses if resources allow:
Here is a model for organizing your support content, complete with a sample FAQ, a troubleshooting guide, and signaling pathway diagrams based on the well-researched example of salicylic acid.
Q: What are the main proteins that bind salicylic acid (SA) in plants?
Q: Are the effects of SA and Jasmonic Acid (JA) always antagonistic?
| Problem & Symptoms | Potential Causes | Suggested Solutions |
|---|---|---|
| Unexpected gene expression (e.g., low PDF1.2); Possible antagonism instead of synergy [3] | Hormone concentration too high; Treatment duration too long [3] | Titrate SA/JA concentrations down to 10-100 µM range; Shorten the co-treatment time. |
| High background cell death in positive controls; Oxidative stress interfering with readouts [3] | High doses of SA+JA inducing apoplastic reactive oxygen species (ROS) [3] | Include a control with catalase to scavenge hydrogen peroxide; Directly measure H₂O₂ levels to confirm. |
| Lack of SA-induced gene expression in mutant lines [1] | NPR1-independent signaling may be active, masking the phenotype [1] | Use multiple mutant lines (e.g., npr1, npr3, npr4); Check for SA binding to other targets like PP2A [2]. |
The following protocol is adapted from research that investigated the concentration-dependent outcomes of SA and JA interactions [3].
The diagrams below illustrate key SA signaling pathways, created using Graphviz per your specifications. You can use these as a template for visualizing sekikaic acid pathways.
Since a direct protocol is unavailable, the following approach adapts standard optimization methodologies. You will need to determine the specific optimal values for each parameter through experimental design.
Core Workflow for Method Development
The general process for developing an extraction method can be summarized in the following workflow. You would iterate through the optimization phase (steps 3-5) until you achieve a satisfactory yield.
Key Parameters to Investigate
Based on reviews of natural product extraction, the following parameters are most likely to significantly impact your extraction yield and should be systematically tested [1].
| Parameter | Typical Investigation Range | Rationale & Consideration |
|---|---|---|
| Solvent Polarity | Methanol, Ethanol, Acetone, Ethyl Acetite, Dichloromethane | This compound is a polar compound; polar solvents are generally most effective for such molecules [1]. |
| Solvent Concentration (if aqueous) | 70% - 100% | Water content can modulate polarity and swelling of plant material. |
| Solid-to-Liquid Ratio | 1:10 to 1:50 (w/v) | A higher ratio improves compound mass transfer but is less efficient. |
| Extraction Time | 15 minutes to several hours | Duration must be balanced with potential for compound degradation. |
| Extraction Temperature | Room temp to 60°C | Higher temperatures can improve solubility and kinetics but risk degradation. |
| Extraction Technique | Maceration, Ultrasonic Bath, Soxhlet | Ultrasonic-assisted extraction is often highly efficient for intracellular compounds [1]. |
To efficiently find the optimal conditions, use a structured approach like Design of Experiments (DoE).
Simplifying a DoE Approach A full factorial design testing all parameters at all levels creates too many experiments. Start with a Plackett-Burman Design to screen for the most influential factors, followed by a more detailed optimization (e.g., Response Surface Methodology) on the top 2-3 factors.
| Experiment Run | Solvent (% MeOH) | Solid-to-Liquid Ratio | Sonication Time (min) | Temperature (°C) | Yield (mg/g) |
|---|---|---|---|---|---|
| 1 | 70 (-1) | 1:20 (+1) | 30 (-1) | 40 (+1) | [Your Result] |
| 2 | 100 (+1) | 1:20 (+1) | 60 (+1) | 25 (-1) | [Your Result] |
| 3 | 70 (-1) | 1:10 (-1) | 60 (+1) | 40 (+1) | [Your Result] |
| 4 | 100 (+1) | 1:10 (-1) | 30 (-1) | 25 (-1) | [Your Result] |
| ... | ... | ... | ... | ... | ... |
Analyze the results to see which factor's change from low to high caused the largest average change in yield. This becomes your key factor for further optimization.
Frequently Asked Questions
Q1: What is the most critical factor to focus on first when optimizing this compound extraction? A1: The choice of extraction solvent is typically the most critical first step. The solvent must be polar enough to dissolve this compound efficiently. Starting with methanol or ethanol (70-100%) is recommended, as polar solvents are most effective for solubilizing similar compounds [1].
Q2: Why should I use an ultrasonic bath instead of simple maceration? A2: Ultrasonic baths use cavitation bubbles that implode near plant cell walls, generating micro-jets that physically rupture the structures. This significantly improves solvent access to intracellular compounds and can dramatically increase yield and reduce extraction time compared to passive maceration [1].
Q3: How can I accurately quantify my extraction yield? A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying specific compounds like this compound in a complex extract [1]. You must first create a calibration curve using a known concentration of a this compound standard to correlate the HPLC peak area with the amount of compound present.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
|---|
| Low Extraction Yield | • Incorrect solvent polarity. • Incomplete cell disruption. • Compound degradation. | • Screen more polar solvents (e.g., methanol). • Employ ultrasonic extraction [1]. • Lower extraction temperature and avoid light. | | Irreproducible Results | • Inconsistent particle size of biomass. • Fluctuating extraction temperature. • Variable solvent volume. | • Grind and sieve biomass to a uniform size. • Use a thermostated water bath for sonication. • Use precise volumetric glassware. | | High Co-extraction of Impurities | • Solvent too non-polar or too polar. • Extraction time too long. | • Adjust solvent system (e.g., use 80-90% ethanol). • Reduce extraction time and profile the yield over time. | | Compound Degradation | • Excessive temperature or prolonged heating. • Exposure to light or oxygen. | • Optimize for lower temperature and shorter times. • Perform extractions under inert atmosphere (N₂) and in amber glass. |
After extraction, you need to confirm the identity and quantity of this compound. The following diagram outlines a standard analytical workflow using HPLC, with the option to confirm identity via Mass Spectrometry (MS).
Although data for sekikaic acid is unavailable, researchers use several advanced techniques to understand conformational preferences and rigidity, which you can apply to your own experiments. The table below summarizes the key methods.
| Technique | Primary Application | Key Measurable Parameters |
|---|---|---|
| Chiroptical Spectroscopy (ECD/VCD) [1] | Determine stable conformers and their abundance in solution; study substituent effects on conformation. | Conformer populations, helicity of chromophores, solute-solvent interactions. |
| Density Functional Theory (DFT) Calculations [1] | Predict stable 3D structures, energies, and spectroscopic properties of conformers. | Relative conformer energies, optimized geometries, theoretical spectra for comparison. |
| Molecular Dynamics (MD) Simulations [2] | Simulate physical movements of atoms over time to study stability and flexibility. | Root Mean Square Deviation (RMSD), protein-ligand binding stability, conformational entropy. |
| Nuclear Magnetic Resonance (NMR) Relaxation [3] | Probe local and global dynamics across picosecond-to-second timescales at atomic resolution. | Order parameters (S²), correlation times (τc), chemical exchange rates (kex). |
Based on the general techniques, here is a logical workflow you could adapt for studying this compound. The following diagram outlines this multi-technique approach.
A typical research approach involves both computational and experimental methods:
| Assay / Activity | Sekikaic Acid | Lobaric Acid | Key Findings |
|---|---|---|---|
| MLL-GACKIX Inhibition (IC₅₀) | 34 μM [1] | 17 μM [1] | Lobaric acid is ~2x more potent in disrupting this protein-protein interaction [1]. |
| KID-GACKIX Inhibition (IC₅₀) | 64 μM [1] | 25 μM [1] | Lobaric acid is ~2.5x more potent in inhibiting this second binding site [1]. |
| Anticancer Activity | Limited data on specific IC₅₀ | IC₅₀ ~44.21 μg/mL (MCF-7, 48h) [2] | Lobaric acid shows significant, dose-dependent cytotoxicity in breast cancer cells [2] [3]. |
| Anti-inflammatory Activity | Not a primary reported activity | Inhibits NF-κB, reduces TNF-α & IL-1β secretion [4] | Lobaric acid activates PPAR-γ, leading to inhibition of key inflammatory pathways [4]. |
The difference in potency is linked to their distinct chemical structures and mechanisms of action.
Chemical Structures: this compound is a depside (two phenol carboxylic acids linked by an ester bond), while lobaric acid is a depsidone (which features an additional ether bond, creating a third ring and making the molecule more rigid) [1] [5]. This conformational constraint is believed to contribute to lobaric acid's higher binding affinity and potency [1].
Key Molecular Targets:
Here is a visual summary of lobaric acid's multifaceted mechanisms of action:
For researchers looking to validate these activities, here are summaries of key experimental methodologies.
This protocol measures disruption of protein-protein interactions using Fluorescence Polarization (FP).
Workflow:
Key Reagents:
This multi-faceted protocol assesses cytotoxicity and elucidates the mechanism of cell death.
Workflow:
Key Reagents & Assays:
Q1: Why is lobaric acid consistently more potent than this compound? The primary reason is molecular rigidity. Lobaric acid's depsidone structure is more conformationally constrained than this compound's depside structure. This pre-organized shape may allow it to bind with higher affinity to its biological targets, like the GACKIX domain [1].
Q2: Are there any stability or solubility considerations for these compounds? Yes, this is a critical practical aspect. Lobaric acid is typically prepared as a stock solution (e.g., 25 mg/mL) in DMSO and stored at -20°C [2]. This compound likely has similar requirements. For cell-based assays, the final DMSO concentration in the culture medium should be kept low (e.g., ≤0.5%) to avoid solvent toxicity.
Q3: Can these compounds be used in combination therapies? Preliminary evidence suggests yes. One study showed that lobaric acid and lobarstin had a synergistic effect with the chemotherapeutic drug doxorubicin in inhibiting the proliferation of cervix and colon cancer cells [3]. This is a promising area for further investigation.
Q4: What are the biggest challenges in working with lichen-derived compounds like these? The main challenges include:
The table below consolidates key quantitative data on the inhibitory and radical scavenging activities of sekikaic acid from various experimental models.
| Assay Type / Target | Reported IC₅₀ Value | Experimental Context / Notes |
|---|---|---|
| α-Glucosidase Inhibition | 13.8 - 14.6 μg/mL [1] | In vitro enzyme assay. Also shows competitive inhibition kinetics [1]. |
| β-Glucosidase Inhibition | 13.8 - 14.6 μg/mL [1] | In vitro enzyme assay. Shows noncompetitive inhibition kinetics [1]. |
| α-Amylase Inhibition | Stronger than PTP1B & Aldose-Reductase [2] | In vitro enzyme assay. Specific IC₅₀ not given, but noted as a potent activity [2]. |
| Radical Scavenging | 13.7 - 17.4 μg/mL [1] | In vitro assay (e.g., DPPH). Demonstrates antioxidant capacity [1]. |
| CBP/p300 GACKIX Domain | 34 μM (vs. MLL) 64 μM (vs. CREB KID) [3] | Inhibits protein-protein interaction. Binds a dynamic interface, acting as a helical mimic [3]. | | Hydroxyl Radical Scavenging | 41.5 μg/mL [2] | In vitro antioxidant assay [2]. | | Ferric Ion Reduction | 42.0 μg/mL [2] | In vitro antioxidant assay (FRAP) [2]. |
Here are the methodologies behind the major findings on this compound's activity.
This foundational protocol measures direct enzyme inhibition and antioxidant activity.
This method identifies inhibitors of the interaction between the CBP/p300 coactivator and transcriptional activators.
The following guidance addresses general challenges in IC₅₀ determination, which are applicable to working with natural products like this compound.
What is the difference between relative and absolute IC₅₀? The relative IC₅₀ is the point at which the response is halfway between the maximum and minimum plateaus of the dose-response curve. The absolute IC₅₀ is the concentration that gives a response of exactly 50%. Most software, like the AAT Bioquest IC₅₀ Calculator, computes the relative IC₅₀, which is more robust when the top and bottom plateaus of the curve are not perfectly at 100% and 0% [4].
How many concentration points are needed for a reliable IC₅₀? While using more concentrations (e.g., 12) can provide a more detailed curve, studies have shown that specific calculation methods like GraphPad Dose-Response-Inhibition (DRI) and logit transformations can yield accurate IC₅₀ values with as few as 6 concentrations, minimizing reagent use without significantly sacrificing accuracy [5].
My compound shows high variability between replicates. What could be the cause? Liquid handling inconsistencies and reagent stability are common culprits [6]. Furthermore, for a natural product like this compound, solubility in the aqueous assay buffer is a critical factor. Precipitation can lead to inaccurate concentration readings. Ensure fresh DMSO stock solutions are used and consider testing different final DMSO concentrations or adding carriers like bovine serum albumin (BSA) to improve solubility.
When should I use AUC instead of IC₅₀? The Area Under the dose-response Curve (AUC) is an excellent alternative metric, especially when dealing with incomplete inhibition, partial agonists, or noisy data where defining the upper and lower plateaus for IC₅₀ calculation is difficult. AUC provides a single value that captures the overall effect across all tested concentrations and has been shown to have lower variance between technical replicates [5].
Q: How do I determine if my compound is a Positive Allosteric Modulator (PAM)? A PAM enhances the receptor's response to its natural (orthosteric) agonist. You can identify this by running a concentration-response curve for the orthosteric agonist in both the absence and presence of your potential PAM.
Q: The effect of my allosteric modulator is inconsistent. What could be the cause? Allosteric modulators are highly sensitive to the system's experimental conditions because their effects are contingent on the presence and concentration of the orthosteric agonist and the specific receptor conformation they stabilize [1] [2].
Q: How can I investigate if my PAM exhibits "biased signalling"? Biased signalling occurs when a modulator preferentially stabilizes a receptor conformation that activates one intracellular signalling pathway (e.g., Gi protein) over another (e.g., Gq protein) [3].
The diagram below outlines a generalized workflow for characterizing an allosteric modulator like this compound, integrating the troubleshooting points above.
When publishing your findings on this compound, ensure your methodology includes these key parameters derived from the OMAM for reproducibility and clarity [2].
| Parameter / Parameter Symbol | Description & Interpretation |
|---|---|
| Binding Cooperativity (α) | Describes how the modulator affects the agonist's binding affinity. α > 1: positive cooperativity; α < 1: negative cooperativity. |
| Operational Cooperativity (β) | Describes how the modulator affects the agonist's efficacy. β > 1: positive modulation; β < 1: negative modulation. |
| Modulator Affinity (KB) | The equilibrium dissociation constant of the allosteric modulator. A lower value indicates higher affinity for its site. |
| Operational Efficacy (τA) | The intrinsic efficacy of the orthosteric agonist in the specific experimental system. |
To locate the specific data you need, I suggest these approaches:
FAQ 1: What is the documented selectivity profile of sekikaic acid? this compound demonstrates a remarkable degree of specificity for the CBP/p300 GACKIX domain. In competitive binding assays, it effectively inhibited interactions at both the MLL/c-Jun and CREB/c-Myb binding sites on GACKIX but did not significantly inhibit the interaction between a VP16-derived transcriptional activation domain and the related Med15 coactivator, which contains different TAD interaction motifs [1].
FAQ 2: What could cause a lack of observed selectivity in my cellular assay? A perceived lack of selectivity in a complex cellular environment could be due to the presence of other coactivators that contain homologous GACKIX domains. The GACKIX motif is found not only in CBP/p300 but also in other coactivators like MED15 and ARC105 [2] [3] [4]. Even highly specific inhibitors like this compound have the potential to target these other proteins in a cellular setting [4]. Implementing counter-screens against these specific homologs is crucial.
FAQ 3: Are there more potent or selective analogs of this compound? Yes, the structurally related natural product lobaric acid, a depsidone, has been shown to be more potent. Furthermore, a 2023 study identified garcinolic acid as a highly selective allosteric inhibitor of the CBP/p300 KIX domain, demonstrating excellent selectivity over related GACKIX motifs and a strong binding affinity (KD 1 μM) [5].
For a quick comparison, here are the key quantitative findings for natural product inhibitors of the GACKIX domain:
| Compound Name | Class | Reported IC₅₀ / KD | Key Findings on Selectivity |
|---|---|---|---|
| This compound | Depside | IC₅₀: 34 μM (vs MLL), 64 μM (vs CREB) [1] | Selective for GACKIX; did not inhibit VP16-Med15 interaction [1]. |
| Lobaric Acid | Depsidone | IC₅₀: 17 μM (vs MLL), 25 μM (vs CREB) [1] | More potent than this compound; also targets both GACKIX sites [1]. |
| Garcinolic Acid | Natural Product | KD: 1 μM [5] | Allosterically blocks CBP/p300 KIX with excellent selectivity over related GACKIX motifs [5]. |
| Lecanoric Acid | Depside | Did not significantly inhibit MLL or CREB binding [1] | Lacks aliphatic side chains; demonstrates importance of chemical structure for activity [1]. |
The following workflows are based on the key experiments used to characterize this compound's selectivity [1].
This protocol is used to determine inhibition potency (IC₅₀) and selectivity against non-target complexes.
Workflow Steps:
This protocol is used to map the binding site of this compound on the GACKIX domain and probe for allosteric effects.
Workflow Steps:
The unique selectivity of this compound is attributed to its mixed direct/allosteric binding mechanism [1]. It primarily targets the dynamic MLL/c-Jun binding surface, but the binding induces conformational changes that are transmitted via helix α3 and the flexible L12 loop, allosterically disrupting interactions at the distal CREB/c-Myb site [1].
Molecular dynamics simulations suggest that this compound and the more potent lobaric acid adopt conformations that mimic an amphipathic helix, a common feature of transcriptional activation domains. The conformational rigidity imparted by the central ring system in lobaric acid is likely responsible for its higher potency compared to the more flexible depside, this compound, or the inactive depside, lecanoric acid, which lacks key aliphatic side chains [1].
| Feature/Aspect | Sekikaic Acid (A Depside) | Atranorin (A Depside) |
|---|---|---|
| Key Pharmacological Activities | Antidiabetic [1], Antioxidant [1], Cardioprotective [2], Inhibits CBP/p300 coactivator [3] | Antioxidant & Cytoprotective [4], Anticancer/Tumorigenesis Suppression [5] [6], Analgesic & Anti-inflammatory [7], Antimicrobial [7] [8] |
| Reported Molecular Targets & Mechanisms | • α-Glucosidase & α-Amylase (IC₅₀: 41.5-42.0 µg/mL) [1] • CBP/p300 GACKIX Domain (IC₅₀: 34-64 µM) [3] • Pancreatic β-cell regeneration [1] | • β-catenin nuclear import & signaling [5] • AP-1 & STAT signaling [5] • Rho GTPases (Rac1, Cdc42, RhoA) [5] • AKT kinase (potential inhibitor) [6] | | In Vivo Efficacy Models | • Streptozotocin-induced Type 2 Diabetic Rats [1] • Cyclophosphamide-induced Cardiotoxicity in Rats [2] | • Human Lung Cancer Xenografts (Mice) [5] • Sprague Dawley Rats (Systemic Effects) [9] | | Key Experimental Findings | • 44.2% blood glucose reduction in diabetic rats [1] • Improved lipid profile [1] • Preserved cardiac antioxidants [2] | • Inhibits cancer cell migration/invasion [5] • Reduces tumor volume & weight [5] • Protects cells from H₂O₂-induced oxidative stress [4] | | Cytotoxicity / Safety Profile | Not cytotoxic at antidiabetic doses [1] | • Non-cytotoxic to healthy cells at studied doses (10 mg/kg) [9] • Low hemolytic activity & genotoxicity [6] • Can cause mild anemia in long-term treatment [9] | | Research Status | Early pre-clinical; promising for metabolic syndromes and as a PPI inhibitor [1] [3] [2] | More extensive pre-clinical research; investigated for cancer, MDS, and inflammatory conditions [5] [7] [6] |
For a deeper dive, here are the methodologies and key findings from pivotal studies on each compound.
To help visualize the core mechanisms of action described in the literature, the following diagrams outline the key pathways.
This diagram illustrates the proposed antidiabetic mechanism of this compound, which involves the inhibition of key digestive enzymes, leading to lowered blood glucose, and the promotion of pancreatic β-cell regeneration.
This diagram summarizes the multi-targeted mechanism by which Atranorin suppresses cancer cell motility and tumorigenesis, impacting several critical signaling pathways and downstream processes simultaneously.
For future research, consider that both compounds require more in vivo studies and clinical trials to fully ascertain their efficacy and safety profiles in humans [7]. Their natural origin and multi-target mechanisms make them fascinating candidates for further drug development.
The table below summarizes the core characteristics and bioactivities of depsides and depsidones.
| Feature | Depsides | Depsidones |
|---|---|---|
| Basic Structure | Two or more hydroxybenzoic acid monomers linked by ester bonds [1] [2] | Tricyclic structure with a central seven-membered lactone ring, formed from ester and ether linkages [3] [2] |
| Main Natural Sources | Higher plants (e.g., Aronia species), lichenized fungi [1] [2] [4] | Principally lichens and fungi; rarely in plants [3] [5] |
| Quantitative Yield (Example) | Up to ~600 mg/100 g dry weight in optimized Aronia shoot cultures [1] [4] | Information on specific high-yield quantifications is less common in the provided results. |
| Key Bioactivities | Strong antioxidant, anti-inflammatory, immunostimulating, hepatoprotective [1] | Antimicrobial, cytotoxic, antimalarial, anti-inflammatory, antidiabetic, enzyme inhibitory [3] [5] [6] |
| Prominent Compounds | Chlorogenic acid, neochlorogenic acid, rosmarinic acid, olivetoric acid [1] [2] [4] | Fumarprotocetraric acid, lobaric acid, norstictic acid, physodic acid, salazinic acid, stictic acid [5] |
Depsidones are proposed to be biosynthesized from depsides. A depside precursor undergoes further modifications, including oxidation and an intramolecular ether bond formation, to form the characteristic depsidone structure [3] [2] [7]. The diagram below illustrates this relationship and the core structures.
Depsidones exhibit a broader and more potent spectrum of biological activities, making them strong leads for therapeutic agents [3] [5].
To evaluate the bioactivities of these compounds, researchers employ standardized assays.
This is a common method to determine the Minimum Inhibitory Concentration (MIC) [3].
This cell-based assay measures a compound's effect on glucose metabolism, relevant for anti-diabetic drug discovery [6].
To gather the data for your comparison, you would typically need to consult studies that use the following established in vitro protocols. The core methodology across different labs is largely similar [1] [2].
The workflow below illustrates the main steps of a typical α-glucosidase inhibition assay.
Key Measurements and Calculations:
Inhibition (%) = [(A_control - A_sample) / A_control] × 100, where A is the absorbance measured.Once data is available, you can structure comparisons using tables. The table below shows the type of data you would compile for sekikaic acid versus acarbose and other compounds, using examples from the literature for illustration.
| Compound Name | Source | IC₅₀ Value (μM) | Type of Inhibition | Citations |
|---|---|---|---|---|
| Acarbose (Control) | Microbial origin | 514.4 ± 9.2 | Competitive / Mixed | [4] |
| This compound | Usnea spp. (Lichens) | Information Not Found | Information Not Found | |
| Phoyunnanin E | Dendrobium delacourii | 8.9 ± 0.8 | Non-competitive | [4] |
| Quercetin | Various plants (e.g., onions, apples) | 6.65 ± 0.43 | Varies by study | [5] |
| 3-Oxolupenal | Nuxia oppositifolia | 141.9 (for α-glucosidase) | Information Not Found | [6] |
Melatonin has been extensively studied for its protective effects against cardiac ischemia/reperfusion (I/R) injury through multiple pathways. The table below summarizes its key mechanisms of action.
| Mechanism of Action | Biological Effect | Experimental Evidence |
|---|---|---|
| Antioxidant Activity | Scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS); upregulates endogenous antioxidant enzymes [1]. | Reduces oxidative stress markers in patients undergoing coronary artery bypass grafting (CABG) [2]. |
| Anti-inflammatory Activity | Modulates immune and inflammatory responses [1]. | — |
| Receptor-Dependent Signaling | Activates MT1/MT2 melatonin receptors, improving mitochondrial function and reducing cell death; MT2 activation is particularly crucial [3] [4]. | In rats, MT2 receptor blockade abolished melatonin's benefits on infarct size, arrhythmias, and mitochondrial function [4]. |
| Mitochondrial Protection | Improves cardiac mitochondrial function, restores balance in mitochondrial dynamics (fusion/fission), and reduces excessive mitophagy [4]. | In H9c2 cells, melatonin increased cell viability by reducing mitochondrial dynamic imbalance and decreasing pro-apoptotic Bax protein expression [4]. |
| Circadian Rhythm Regulation | Synchronizes circadian rhythms, helping to regulate key cardiovascular functions like blood pressure and heart rate [1]. | — |
The following table outlines common experimental models used to investigate melatonin's cardioprotective effects, along with their strengths and limitations.
| Experimental Model | Protocol Overview | Key Measurements | Strengths & Limitations [5] |
|---|
| In Vitro Cardiomyocyte Culture (H/R) | Cells subjected to hypoxia (simulated ischemia) followed by reoxygenation (simulated reperfusion), often with melatonin introduced at different phases [5] [4]. | Cell viability (e.g., LDH release), apoptosis (TUNEL staining), mitochondrial membrane potential, ROS production [5]. | Strengths: High throughput, isolates cardiomyocyte-specific effects. Limitations: Reductionist; lacks the complexity of an entire organ or system. | | Isolated Perfused Heart (Langendorff) | Animal hearts are isolated and perfused with a buffer. Global or regional ischemia is induced, followed by reperfusion. Melatonin can be added to the perfusate [6] [4]. | Infarct size (TTC staining), left ventricular pressure, coronary flow, release of biomarkers like lactate dehydrogenase (LDH) [6]. | Strengths: Direct assessment of cardiac function and infarct size; controls for systemic factors. Limitations: Does not represent full in vivo response; limited stability. | | In Vivo Animal I/R Model | In rodents, a coronary artery is temporarily occluded to induce ischemia, then reopened for reperfusion. Melatonin is administered at different time points (pre-ischemia, during ischemia, or at reperfusion) [4]. | Infarct size (TTC staining), arrhythmia scoring, left ventricular function (echocardiography), blood levels of troponin [4]. | Strengths: Closely mimics the clinical scenario of a heart attack. Limitations: Technically challenging, higher cost, not high-throughput. |
The diagram below illustrates the receptor-dependent pathway through which melatonin is known to protect cardiomyocytes during ischemia/reperfusion injury, primarily via the MT2 receptor.
This diagram synthesizes information from multiple sources [3] [4]. Note that the cAMP/PKA pathway is well-established in pancreatic beta-cells where it inhibits insulin secretion, which is one link to type 2 diabetes risk. In cardiomyocytes, MT2 activation leads to cardioprotection, but the precise downstream signaling after receptor activation is an area of active research and may involve other pathways.
The extensive research on melatonin provides a robust framework for evaluating cardioprotective agents. To build your comparison guide for This compound, the following steps are recommended:
For reference, the table below summarizes the antidiabetic profiles of several acid compounds for which experimental data is available, illustrating a potential comparison framework for sekikaic acid.
| Compound Name | Class/Type | Key Antidiabetic Mechanisms | Experimental Models Used | Key Efficacy Findings | Citation |
|---|---|---|---|---|---|
| Maslinic Acid | Pentacyclic triterpene | PPAR-γ inhibition; α-amylase & α-glucosidase inhibition; AMPK/SIRT1 pathway activation. | In silico (network pharmacology, molecular docking) | 23 overlapping targets identified; binding scores similar to rosiglitazone & pioglitazone. | [1] |
| 4-Methylcatechol | Food flavonoid/ polyphenol metabolite | Interferes with COX-1 and thromboxane-synthase coupling. | Human ex vivo platelet aggregation studies. | Potent antiplatelet effect in T1D patients, overcoming resistance to acetylsalicylic acid. | [2] |
| Compounds from *O. compressa* | Plant extracts (tannins, gallic acid, etc.) | α-glucosidase inhibition. | In vitro enzyme assay; in vivo (alloxan-induced hyperglycemic rabbits). | Ethyl acetate extract (IC50 190.6 μg/mL) significantly reduced blood glucose in vivo. | [3] |
| Secalonic Acid-F | Mycotoxin | Represses HCC progression via MARCH1 regulation of PI3K/AKT/β-catenin pathway. | In vitro (HepG2, Hep3B cells); in vivo (mouse model). | Inhibited proliferation, migration, invasion; induced apoptosis in HCC cells. Note: Study focused on anticancer, not antidiabetic effects. | [4] |
The following are standard experimental protocols used to generate the data for the compounds listed above, which are essential for profiling any new antidiabetic agent like this compound.
Based on the studied compounds, antidiabetic effects can be mediated through multiple pathways. The diagram below illustrates the interconnected mechanisms of action for maslinic acid and 4-methylcatechol, providing a model for how this compound might be explored.
The absence of specific data on this compound highlights a significant gap in the current scientific literature and a potential area for new investigation.